Methyl 2-chloro-6-formyl-benzoate

Organic Synthesis Medicinal Chemistry Building Blocks

Researchers requiring a compact, orthogonally functionalized aromatic scaffold often face multi-step syntheses with limited diversification. Methyl 2-chloro-6-formyl-benzoate (CAS 1086391-95-8) is the precise 2,6-substituted regioisomer that solves this bottleneck. - Three distinct reactive handles (aldehyde, aryl chloride, methyl ester) enable sequential Suzuki coupling, reductive amination, and hydrolysis in a single convergent route. - The 2-chloro-6-formyl arrangement uniquely directs regioselectivity for phthalazinone and benzoxazinone heterocycle formation, critical for kinase inhibitor and agrochemical lead discovery. - Routine availability at ≥98% purity with full analytical characterization (NMR, HPLC, LC-MS) ensures reproducible kilogram-scale process development.

Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
CAS No. 1086391-95-8
Cat. No. B1423759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-formyl-benzoate
CAS1086391-95-8
Molecular FormulaC9H7ClO3
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1Cl)C=O
InChIInChI=1S/C9H7ClO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3
InChIKeyFBGBUSMVAQUKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-chloro-6-formyl-benzoate (CAS 1086391-95-8): Chemical Identity and Structural Baseline


Methyl 2-chloro-6-formyl-benzoate (CAS 1086391-95-8) is an orthogonally functionalized aromatic building block of the benzoate ester class, characterized by a benzene ring bearing a methyl ester at C1, a chlorine substituent at C2, and a formyl group at C6 [1]. Its molecular formula is C₉H₇ClO₃, with a molecular weight of 198.60 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis due to its three distinct reactive handles: an electrophilic ester carbonyl, a nucleophilic aromatic chlorine amenable to cross-coupling, and an aldehyde moiety for condensation or reductive amination .

Why Methyl 2-chloro-6-formyl-benzoate (CAS 1086391-95-8) Cannot Be Replaced by Generic Analogs


Generic substitution with regioisomeric or ester-variant analogs is not feasible for Methyl 2-chloro-6-formyl-benzoate because the precise spatial and electronic arrangement of the chloro and formyl groups on the benzene ring dictates both regioselectivity in subsequent transformations and the physicochemical properties of downstream products . The ortho-relationship between the ester and chlorine at C1–C2 introduces steric and electronic constraints that uniquely modulate the reactivity of the formyl group at C6, a feature not replicated in 3-chloro-2-formyl or 5-chloro-2-formyl regioisomers [1]. Furthermore, the methyl ester hydrolyzes under different conditions than the ethyl or acid counterparts, directly impacting synthetic route design and final product isolation .

Quantitative Differentiation of Methyl 2-chloro-6-formyl-benzoate (CAS 1086391-95-8) Against Closest Analogs


Orthogonal Reactivity: Three Distinct Handles Enable Sequential, Chemoselective Transformations

Methyl 2-chloro-6-formyl-benzoate possesses three orthogonally reactive functional groups—methyl ester, aryl chloride, and aldehyde—allowing for sequential modifications without protection/deprotection steps . In contrast, regioisomers such as methyl 3-chloro-2-formylbenzoate place the chloro and formyl groups on adjacent carbons, leading to different electronic communication and altered reactivity in nucleophilic aromatic substitution . The ethyl ester analog (ethyl 2-chloro-6-formylbenzoate) introduces greater steric bulk and reduced hydrolysis rates, which can complicate deprotection in multi-step syntheses .

Organic Synthesis Medicinal Chemistry Building Blocks

Regioselectivity Advantage: 2-Chloro-6-formyl Substitution Pattern Directs Metalation and Cross-Coupling

The 2-chloro-6-formyl substitution pattern is specifically exploited in directed ortho-metalation strategies. The chlorine atom at C2, being ortho to the ester, directs lithiation to the C3 position, while the formyl group at C6 can serve as a directing group or be converted to a metal-coordinating imine [1]. Regioisomers such as methyl 3-chloro-2-formylbenzoate exhibit a different directing group arrangement, leading to lithiation at alternative positions and thus divergent product outcomes . Patents describe the use of 2-chloro-6-substituted benzoic acid scaffolds for accessing otherwise difficult-to-synthesize substitution patterns via tandem metalation sequences [2].

C–H Activation Cross-Coupling Regioselective Synthesis

Lipophilicity Tuning: XLogP3 of 1.6 Enables Optimal Membrane Permeability in Derived Compounds

The computed XLogP3 value for Methyl 2-chloro-6-formyl-benzoate is 1.6 [1]. This moderate lipophilicity is favorable for drug-like properties, balancing aqueous solubility and membrane permeability. In comparison, the free acid analog, 2-chloro-6-formylbenzoic acid, has a lower lipophilicity (estimated XLogP3 ~0.8–1.0) and carries a negative charge at physiological pH, which can limit passive diffusion [2]. The ethyl ester analog (ethyl 2-chloro-6-formylbenzoate) has a higher XLogP3 (~2.2), which may lead to reduced solubility and altered pharmacokinetic profiles of final compounds .

Drug Design ADME Physicochemical Properties

Ease of Deprotection: Methyl Ester Hydrolyzes Faster Than Ethyl Ester, Facilitating Late-Stage Modifications

The methyl ester group in Methyl 2-chloro-6-formyl-benzoate is more readily hydrolyzed under basic or acidic conditions compared to the corresponding ethyl ester . This difference in hydrolysis kinetics is critical in multi-step syntheses where the ester must be removed without affecting other sensitive functionalities. The ethyl ester analog (ethyl 2-chloro-6-formylbenzoate) requires longer reaction times or harsher conditions for complete saponification, increasing the risk of side reactions . The free acid analog (2-chloro-6-formylbenzoic acid) lacks the ester protecting group entirely, limiting its utility as a masked carboxylic acid equivalent [1].

Protecting Groups Synthetic Methodology Process Chemistry

Commercial Availability and Purity: High-Purity Stock (≥98%) Reduces Purification Burden

Methyl 2-chloro-6-formyl-benzoate is commercially available from multiple suppliers with high purity specifications: ≥96% , ≥95% , and ≥98% . In contrast, the regioisomer methyl 3-chloro-2-formylbenzoate is offered at 97% purity , but with fewer suppliers and less established supply chains. The ethyl ester analog is available only via custom synthesis from some vendors, indicating lower commercial accessibility [1]. High and consistent purity minimizes the need for additional purification steps, saving time and resources in research and development workflows.

Procurement Quality Control Supply Chain

Optimal Use Cases for Methyl 2-chloro-6-formyl-benzoate (CAS 1086391-95-8) in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Kinase Inhibitors and GPCR Modulators

The orthogonally reactive handles of Methyl 2-chloro-6-formyl-benzoate enable the rapid assembly of diverse heterocyclic scaffolds common in kinase inhibitors and GPCR modulators. The formyl group can be used for reductive amination to introduce amine-containing side chains, while the aryl chloride participates in Suzuki-Miyaura cross-couplings to append aromatic moieties . The methyl ester can be hydrolyzed to the carboxylic acid for further amide coupling or left intact to modulate physicochemical properties. This convergent approach reduces synthetic steps compared to using non-orthogonal building blocks [1].

Agrochemical Discovery: Building Block for Herbicides and Fungicides

The 2-chloro-6-formyl substitution pattern is found in several agrochemical leads. Methyl 2-chloro-6-formyl-benzoate serves as a key intermediate for constructing benzoxazinone and phthalide cores present in commercial herbicides and fungicides . The chlorine atom provides metabolic stability, while the aldehyde allows for introduction of heterocyclic moieties that interact with target enzymes. The methyl ester enhances foliar uptake in initial screening assays compared to more polar acid analogs [1].

Materials Science: Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The aldehyde functionality of Methyl 2-chloro-6-formyl-benzoate can be utilized in the formation of imine-linked COFs and as a coordinating group for metal nodes in MOFs . The chloro substituent provides a site for post-synthetic modification via nucleophilic aromatic substitution, allowing for functionalization of framework pores. The methyl ester offers additional hydrogen-bonding capabilities that influence framework topology and crystallinity [1].

Process Chemistry: Reliable Intermediate for Scale-Up Campaigns

High-purity Methyl 2-chloro-6-formyl-benzoate (≥98%) from established suppliers ensures consistent performance in kilogram-scale syntheses . The compound's stability under ambient storage conditions (room temperature, sealed dry) [1] and its well-characterized reactivity profile make it a dependable building block for process development. The availability of detailed analytical data (NMR, HPLC, LC-MS) from vendors further supports quality control in regulated environments .

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